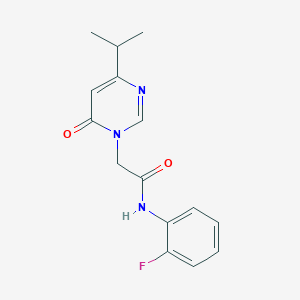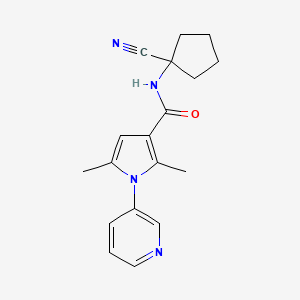
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide, also known as CP-945,598, is a drug candidate that has been studied for its potential use in treating various diseases. This compound belongs to the class of pyrrolecarboxamide derivatives and has been shown to have promising therapeutic properties.
Mécanisme D'action
The exact mechanism of action of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. This may help to reduce inflammation and alleviate symptoms associated with various diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and improve symptoms in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide has been shown to have a good safety profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide in lab experiments is that it has been shown to have a good safety profile and is well-tolerated in animal studies. Additionally, the compound has been shown to have promising therapeutic properties and may be effective in treating various diseases. However, one limitation of using N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide in lab experiments is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide. One area of interest is further understanding the mechanism of action of the compound, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the efficacy of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide in treating various diseases in humans. Finally, additional research is needed to determine the long-term safety and potential side effects of the compound.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide involves several steps, including the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with N-cyanocyclopentylamine to form the corresponding amide. The resulting compound is then subjected to further reactions, including the addition of pyridine-3-ylboronic acid and subsequent purification steps.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide has been studied for its potential use in treating various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. The compound has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these conditions.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-10-16(14(2)22(13)15-6-5-9-20-11-15)17(23)21-18(12-19)7-3-4-8-18/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGONARJNNOYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

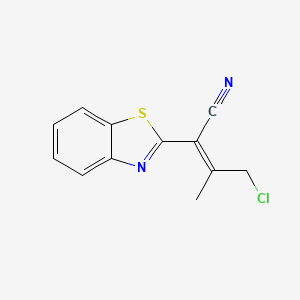
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2684383.png)
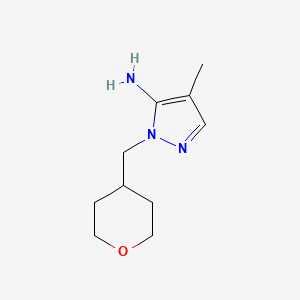
![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)
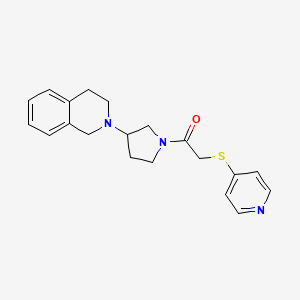
![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![4-bromo-N-({4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2684395.png)
![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)
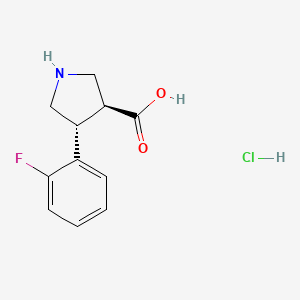
![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)
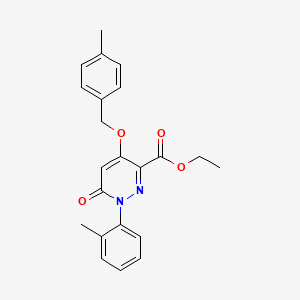
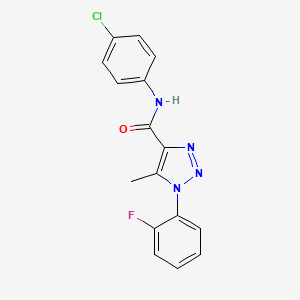
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B2684401.png)
